An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane: Properties and Applications

An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,4-trimethyl-1,3-dioxolane (CAS No. 1193-11-9), a versatile heterocyclic compound. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other chemical industries. It includes a summary of its key physical and chemical characteristics, information on its synthesis and reactivity, and its applications in various fields.

Introduction

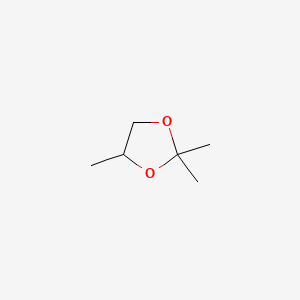

2,2,4-Trimethyl-1,3-dioxolane, also known as acetone (B3395972) propylene (B89431) glycol acetal, is a cyclic ketal with the molecular formula C₆H₁₂O₂. It is a colorless liquid with a mild, sweet, and musty odor. This compound is recognized for its utility as a flavoring agent in the food industry and as an intermediate in organic synthesis, particularly as a protecting group for 1,2-diols. Its specific chemical structure, consisting of a five-membered dioxolane ring with three methyl substituents, imparts a unique set of properties that are valuable in various chemical applications.

Physical and Chemical Properties

The physical and chemical properties of 2,2,4-trimethyl-1,3-dioxolane are well-documented. These properties are crucial for its handling, application, and for predicting its behavior in chemical reactions. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Mild, musty, sweet | |

| Boiling Point | 98.0 - 99.0 °C at 760 mmHg | |

| Melting Point | -90 °C | |

| Density | 0.899 - 0.905 g/cm³ | |

| Refractive Index | 1.393 - 1.398 | |

| Solubility in Water | 111,000 mg/L at 18 °C | |

| Vapor Pressure | 32.3 mmHg at 25 °C | |

| Flash Point | 32 °C |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,2,4-trimethyl-1,3-dioxolane | |

| CAS Number | 1193-11-9 | |

| SMILES | CC1COC(O1)(C)C | |

| InChIKey | ALTFLAPROMVXNX-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthesis

2,2,4-Trimethyl-1,3-dioxolane is typically synthesized through the ketalization of 1,2-propanediol with acetone. This reaction is an acid-catalyzed process.

A patented method describes the synthesis of 2,2,4-trimethyl-1,3-dioxolane via the cyclization reaction of 1,2-propylene oxide and acetone in the presence of a catalyst system comprising an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride. This method is highlighted as an improvement over previous methods that used more expensive and environmentally challenging catalysts.

Caption: Synthesis of 2,2,4-Trimethyl-1,3-dioxolane.

Reactivity

As a ketal, 2,2,4-trimethyl-1,3-dioxolane is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which will regenerate the parent diol (1,2-propanediol) and ketone (acetone). This reactivity is fundamental to its use as a protecting group in organic synthesis.

Experimental Protocols

-

Boiling Point: Determined by distillation at atmospheric pressure using a thermometer and a distillation apparatus, with the boiling point being the temperature at which the liquid and vapor phases are in equilibrium.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the substance.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The NIST WebBook provides access to the IR spectrum of 2,2,4-trimethyl-1,3-dioxolane, which would have been obtained using a dispersive or FTIR instrument.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available from the NIST WebBook, providing information on the fragmentation pattern of the molecule.

-

Applications

2,2,4-Trimethyl-1,3-dioxolane has applications in several industrial and research settings.

-

Flavoring Agent: It is used as a flavoring agent in food products, imparting earthy, green, and vegetable-like notes. It is recognized by the FEMA (Flavor and Extract Manufacturers Association) with the number 3441.

-

Organic Synthesis: A primary application in research and development is its use as a protecting group for 1,2-diols. The formation of the dioxolane ring protects the hydroxyl groups from unwanted reactions under neutral or basic conditions. The protecting group can be readily removed by acid-catalyzed hydrolysis.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Caption: Workflow for using 2,2,4-trimethyl-1,3-dioxolane as a protecting group.

Safety and Handling

2,2,4-Trimethyl-1,3-dioxolane is classified as a flammable liquid and vapor. It is also harmful if swallowed and can cause skin and serious eye irritation.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot